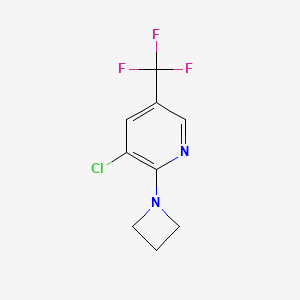
2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a complex molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic indole structures. For instance, the synthesis described in the second paper involves the reaction of 4-hydroxy indole with ethyl chloroacetate followed by a reaction with hydrazine hydrate to yield intermediate compounds . These methods could potentially be adapted for the synthesis of the target compound by introducing the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of indole-based compounds is crucial for their biological activity. The indole moiety is a common scaffold in medicinal chemistry due to its resemblance to the tryptophan side chain, an important amino acid in biological systems. The substitution pattern on the indole ring can significantly affect the compound's properties and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the functional groups present. For example, the presence of a hydrazide group, as seen in the second paper, allows for condensation reactions with various aldehydes to yield a series of substituted compounds . Similarly, the thioether linkage in the target compound suggests potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. Substituents on the indole ring can affect the compound's solubility, stability, and reactivity. The presence of a thioether and an acetamide group in the target compound would likely contribute to its lipophilicity and may affect its solubility in aqueous and organic solvents.
Relevant Case Studies
While the provided papers do not contain case studies directly related to the target compound, they do offer insights into the biological evaluation of similar molecules. The first paper discusses the biological evaluation of a series of compounds as opioid kappa agonists, with some showing potent analgesic effects in animal models . These findings highlight the potential therapeutic applications of indole derivatives in pain management.
科学的研究の応用
Synthesis and Antiallergic Agents
Indole derivatives have been synthesized and evaluated for their potential as antiallergic compounds. For instance, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides demonstrated significant antiallergic potency, with one compound being notably more potent than the reference drug in an ovalbumin-induced histamine release assay (Menciu et al., 1999).
Antimicrobial Activity
Indole derivatives have also shown promise in antimicrobial applications. A study on substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides revealed their potential in screening for antimicrobial activity (Prasad, 2017).
Radiopharmaceutical Applications
Iodinated indomethacin derivatives, containing indole structures, were evaluated as selective inhibitors of COX-2, highlighting their suitability for potential in vivo imaging applications (Uddin et al., 2009).
Anticancer Activity
Indole derivatives have been explored for their anticancer properties. For instance, some indole-based compounds showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Organic Synthesis and Catalysis
Research involving indole compounds has extended into organic synthesis and catalysis, demonstrating the versatility of indole derivatives in facilitating various chemical reactions (Zhu & Espenson, 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-10-12-20(13-11-19)17-31-18-26(22-7-3-5-9-25(22)31)34-15-14-29-28(33)27(32)23-16-30-24-8-4-2-6-21(23)24/h2-13,16,18,30H,14-15,17H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLQRYZTQWDFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

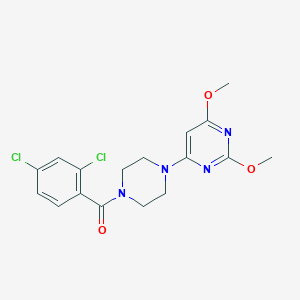
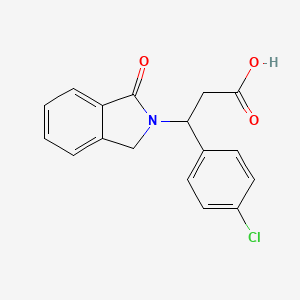
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
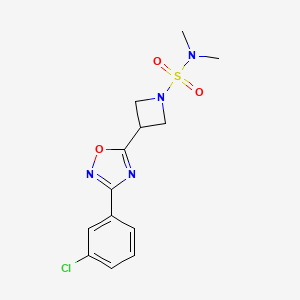
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
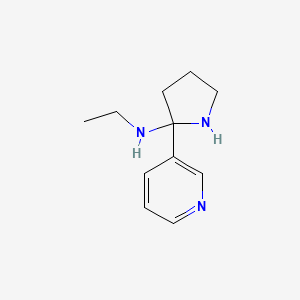
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)
![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)

